molecular formula C22H24FN3O3S B11195540 azepan-1-yl(1-(3-fluorobenzyl)-7-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)methanone

azepan-1-yl(1-(3-fluorobenzyl)-7-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)methanone

Cat. No.: B11195540
M. Wt: 429.5 g/mol
InChI Key: NFRIEKWTHPXEPH-UHFFFAOYSA-N
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Description

1-AZEPANYL[1-(3-FLUOROBENZYL)-7-METHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL]METHANONE is a complex organic compound with a unique structure that includes an azepane ring, a fluorobenzyl group, and a benzothiadiazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AZEPANYL[1-(3-FLUOROBENZYL)-7-METHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL]METHANONE typically involves multiple steps, including the formation of the azepane ring, the introduction of the fluorobenzyl group, and the construction of the benzothiadiazine moiety. Common reagents used in these reactions include fluorobenzyl chloride, methylamine, and various oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-AZEPANYL[1-(3-FLUOROBENZYL)-7-METHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce amines.

Scientific Research Applications

1-AZEPANYL[1-(3-FLUOROBENZYL)-7-METHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL]METHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-AZEPANYL[1-(3-FLUOROBENZYL)-7-METHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Azepanyl[1-(3-fluorobenzoyl)-3-piperidinyl]methanone
  • 1-Azepanyl[(3R)-1-(4-fluorobenzyl)-3-piperidinyl]methanone
  • 8-(1-Azepanyl)-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

1-AZEPANYL[1-(3-FLUOROBENZYL)-7-METHYL-4,4-DIOXIDO-1H-4,1,2-BENZOTHIADIAZIN-3-YL]METHANONE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.

Properties

Molecular Formula

C22H24FN3O3S

Molecular Weight

429.5 g/mol

IUPAC Name

azepan-1-yl-[1-[(3-fluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone

InChI

InChI=1S/C22H24FN3O3S/c1-16-9-10-20-19(13-16)26(15-17-7-6-8-18(23)14-17)24-21(30(20,28)29)22(27)25-11-4-2-3-5-12-25/h6-10,13-14H,2-5,11-12,15H2,1H3

InChI Key

NFRIEKWTHPXEPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC=C3)F)C(=O)N4CCCCCC4

Origin of Product

United States

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